molecular formula C20H20ClN B14217363 Piperidine, 1-[1-(4-chlorophenyl)-3-phenyl-2-propynyl]- CAS No. 592521-47-6

Piperidine, 1-[1-(4-chlorophenyl)-3-phenyl-2-propynyl]-

Cat. No.: B14217363
CAS No.: 592521-47-6
M. Wt: 309.8 g/mol
InChI Key: YYRRCWUBKFHJII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Piperidine, 1-[1-(4-chlorophenyl)-3-phenyl-2-propynyl]- involves several steps. One common method includes the reaction of 3-piperidinopropanol with sodium hydride in an aprotic polar solvent, followed by further reaction with 3-(4-chlorophenyl) propyl mesylate . Another method involves the condensation reaction of piperidine and 1,3-dihalogen propane in a water-soluble polar aprotic solvent, followed by etherification with 3-(4-chlorophenyl) propyl alcohol .

Industrial Production Methods

For industrial production, the preparation method typically involves the use of readily available raw materials and straightforward reaction conditions. The process includes the reduction of 3-(4-chlorophenyl) propionic acid, esterification to form 3-(4-chlorophenyl) propyl methanesulfonate, and subsequent N-alkylation with piperidine . This method is particularly suitable for large-scale production due to its simplicity, safety, and high yield.

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1-[1-(4-chlorophenyl)-3-phenyl-2-propynyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

Piperidine, 1-[1-(4-chlorophenyl)-3-phenyl-2-propynyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Piperidine, 1-[1-(4-chlorophenyl)-3-phenyl-2-propynyl]- involves its interaction with specific molecular targets and pathways. It acts as an antagonist or inverse agonist at certain receptors, such as histamine H3 receptors . This interaction leads to increased histamine synthesis and release, which in turn affects various physiological processes, including sleep-wake regulation and cognitive functions.

Comparison with Similar Compounds

Similar Compounds

    Pyridine: Another heterocyclic amine with a six-membered ring, but with one nitrogen atom.

    Quinoline: Contains a fused ring system with a benzene ring and a pyridine ring.

    1,3,4-Thiadiazole: A five-membered ring with two nitrogen atoms and one sulfur atom.

    Pyrazole: A five-membered ring with two adjacent nitrogen atoms.

    1,2,4-Triazole: A five-membered ring with three nitrogen atoms.

Uniqueness

Piperidine, 1-[1-(4-chlorophenyl)-3-phenyl-2-propynyl]- is unique due to its specific structural features and the presence of both a piperidine ring and a propynyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

592521-47-6

Molecular Formula

C20H20ClN

Molecular Weight

309.8 g/mol

IUPAC Name

1-[1-(4-chlorophenyl)-3-phenylprop-2-ynyl]piperidine

InChI

InChI=1S/C20H20ClN/c21-19-12-10-18(11-13-19)20(22-15-5-2-6-16-22)14-9-17-7-3-1-4-8-17/h1,3-4,7-8,10-13,20H,2,5-6,15-16H2

InChI Key

YYRRCWUBKFHJII-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(C#CC2=CC=CC=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.